molecular formula C11H7BrINO4 B8269130 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate

Cat. No.: B8269130
M. Wt: 423.99 g/mol
InChI Key: UKSZIPPUBXKCCT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzoate moiety, along with a 2,5-dioxopyrrolidin-1-yl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate typically involves the esterification of 5-bromo-2-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is usually conducted in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The benzoate moiety can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: It can be utilized in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate is not fully elucidated, but it is believed to involve interactions with specific molecular targets. The presence of halogen atoms may facilitate binding to certain enzymes or receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar in structure but with the iodine atom positioned differently, affecting its reactivity and applications.

    2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Another derivative with different halogen substitutions, used in protein degradation studies.

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINO4/c12-6-1-2-8(13)7(5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSZIPPUBXKCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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